1-Amino-2,4-dimethylheptan-3-ol

Description

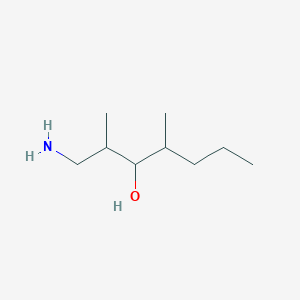

1-Amino-2,4-dimethylheptan-3-ol is an aliphatic amino alcohol with the molecular formula C₉H₂₁NO and a branched heptanol backbone. Its structure features an amino group (-NH₂) at position 1, hydroxyl (-OH) at position 3, and methyl groups at positions 2 and 4 (Fig. 1). This configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and steric hindrance from the dimethyl substituents.

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-amino-2,4-dimethylheptan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-4-5-7(2)9(11)8(3)6-10/h7-9,11H,4-6,10H2,1-3H3 |

InChI Key |

MCZMWRPWBIFNEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,4-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2,4-dimethylheptan-3-one, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine derivative. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-Amino-2,4-dimethylheptan-3-ol may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can also be employed to achieve the reduction of the ketone to the desired amino alcohol.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,4-dimethylheptan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed

Oxidation: 2,4-Dimethylheptan-3-one or 2,4-dimethylheptanal.

Reduction: 1-Amino-2,4-dimethylheptane.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Amino-2,4-dimethylheptan-3-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dimethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Branched Aliphatic Amino Alcohols

Compounds with similar backbones but varying substituent positions or alkyl groups include:

Key Differences :

- Solubility : The 2,4-dimethyl isomer (target compound) likely has higher aqueous solubility than the 2,6-dimethyl analog due to reduced steric shielding of polar groups.

- Reactivity: Diethylaminoethanol’s tertiary amino group is less nucleophilic than the primary amine in 1-Amino-2,4-dimethylheptan-3-ol, affecting its utility in synthesis .

Aromatic Amino Compounds

Aromatic amines like dimethylanilines () differ fundamentally in structure but share functional groups:

Key Differences :

- Toxicity: Aromatic amines (e.g., 2,4-dimethylaniline) exhibit higher toxicity due to metabolic activation into reactive intermediates, whereas aliphatic amino alcohols like the target compound are less prone to such pathways.

Substituted Amino Alcohols with Heterocycles

Compounds with heterocyclic or halogenated substituents ():

Key Differences :

- Electronic Effects : Chlorine atoms or aromatic rings (e.g., quinazoline) increase molecular weight and alter electronic properties, enhancing biological activity but reducing stability.

- Synthetic Utility : The target compound’s simpler structure allows easier modification compared to heterocyclic analogs.

Biological Activity

1-Amino-2,4-dimethylheptan-3-ol (C9H21NO) is an organic compound characterized by the presence of both an amino group and a hydroxyl group on a branched heptane structure. This unique configuration imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various scientific studies.

The molecular formula of 1-Amino-2,4-dimethylheptan-3-ol is C9H21NO, with a molecular weight of 159.27 g/mol. It features a chiral center, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H21NO |

| Molecular Weight | 159.27 g/mol |

| IUPAC Name | 1-amino-2,4-dimethylheptan-3-ol |

| InChI | InChI=1S/C9H21NO/c1-4-5-7(2)9(11)8(3)6-10/h7-9,11H,4-6,10H2,1-3H3 |

| Canonical SMILES | CCCCC(C)C(C(C)CN)O |

The biological activity of 1-Amino-2,4-dimethylheptan-3-ol is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the hydroxyl and amino groups facilitates hydrogen bonding and other interactions that can influence biological functions. Specific pathways and targets remain to be fully elucidated, but its structural properties suggest potential roles in enzyme-substrate interactions and receptor binding.

Biological Activity

Research on the specific biological activities of 1-Amino-2,4-dimethylheptan-3-ol is limited; however, analogous compounds have demonstrated various bioactivities. The compound's ability to engage with cell membranes and proteins may lead to effects on cellular stability and function.

Potential Applications

1-Amino-2,4-dimethylheptan-3-ol may serve as:

- A chiral building block in organic synthesis.

- An intermediate in the production of specialty chemicals.

Its unique structure could allow for the development of compounds with desired biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Amino-2,4-dimethylheptan-3-ol, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4-Dimethylheptan-3-ol | Structure | Lacks amino group; primarily an alcohol |

| 1-Amino-4-methylpentan-3-ol | Structure | Shorter carbon chain; different branching |

| 2-Aminoheptan | Structure | Simpler structure; lacks hydroxyl group |

The presence of both functional groups in 1-Amino-2,4-dimethylheptan-3-ol enhances its potential for diverse chemical reactivity and biological interaction compared to simpler analogs.

Case Studies and Research Findings

While direct studies focusing on 1-Amino-2,4-dimethylheptan-3-ol are scarce, investigations into structurally related compounds suggest a range of biological activities. For example:

- Enzyme Interaction Studies : Similar amino alcohols have been shown to modulate enzyme activity by acting as competitive inhibitors or activators.

- Cell Membrane Studies : Alcohols often influence membrane fluidity and protein function through hydrophobic interactions.

These findings indicate that further research into 1-Amino-2,4-dimethylheptan-3-ol could uncover significant biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.